molecular formula C9H13ClN2O2 B1337586 1-(2-Furoyl)piperazine Hydrochloride CAS No. 60548-09-6

1-(2-Furoyl)piperazine Hydrochloride

Cat. No.: B1337586
CAS No.: 60548-09-6
M. Wt: 216.66 g/mol
InChI Key: FMFUHCXDFVDINI-UHFFFAOYSA-N
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Description

1-(2-Furoyl)piperazine Hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl. It is a derivative of piperazine, a heterocyclic organic compound, and furoic acid, a derivative of furan. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Furoyl)piperazine Hydrochloride can be synthesized through the reaction of 2-furoyl chloride with piperazine or piperazine hexahydrate. The reaction typically involves the use of an inert organic solvent such as chloroform . The process may also involve the use of acid acceptors to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furoyl)piperazine Hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the furoyl group can be replaced by other functional groups.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan derivatives, while reduction reactions can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield tetrahydrofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Furoyl)piperazine Hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the case of its use as an antihypertensive agent, the compound acts as an alpha-1 adrenergic receptor antagonist, leading to vasodilation and a decrease in blood pressure . The furoyl group enhances the binding affinity of the compound to the receptor, thereby increasing its efficacy.

Comparison with Similar Compounds

1-(2-Furoyl)piperazine Hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its furoyl group, which imparts specific chemical and biological properties that are not observed in other piperazine derivatives.

Properties

IUPAC Name

furan-2-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFUHCXDFVDINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484843
Record name 1-(2-Furoyl)piperazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60548-09-6
Record name Methanone, 2-furanyl-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60548-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furoyl)piperazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Furoyl)piperazine Hydrochloride
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